molecular formula C9H19N3O2S B13340723 2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide

2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B13340723
M. Wt: 233.33 g/mol
InChI Key: DDWQWCZTYWIBNN-UHFFFAOYSA-N
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Description

2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide ( 2092100-93-9) is a high-purity synthetic building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C9H19N3O2S and a molecular weight of 233.33 g/mol, this compound features a unique thiadiazolidine dioxide core, a scaffold known to be a versatile pharmacophore that can confer a diverse range of biological activities . Compounds containing sulfur and nitrogen heterocycles, such as this one, are key components in the development of novel therapeutic agents and are frequently explored for their potential interactions with biological targets . This chemical is supplied strictly for Research Use Only and is intended for use in laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) prior to handling and to conduct all risk assessments appropriate for laboratory chemicals. For specific storage and handling conditions, please contact our product support team.

Properties

Molecular Formula

C9H19N3O2S

Molecular Weight

233.33 g/mol

IUPAC Name

2-propan-2-yl-5-pyrrolidin-3-yl-1,2,5-thiadiazolidine 1,1-dioxide

InChI

InChI=1S/C9H19N3O2S/c1-8(2)11-5-6-12(15(11,13)14)9-3-4-10-7-9/h8-10H,3-7H2,1-2H3

InChI Key

DDWQWCZTYWIBNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(S1(=O)=O)C2CCNC2

Origin of Product

United States

Preparation Methods

Synthesis via Cyclocondensation of Hydrazides and Thiosemicarbazides

Methodology:

  • Hydrazides are prepared by esterification of corresponding carboxylic acids using thionyl chloride (SOCl₂) followed by treatment with hydrazine hydrate, as outlined in the literature.
  • The hydrazide then reacts with suitable isothiocyanates, which are synthesized from amines and thiophosgene, to form thiosemicarbazide intermediates.
  • Cyclization of these intermediates occurs under basic conditions (e.g., potassium carbonate in acetone or ethanol), leading to the formation of the thiadiazolidine ring.

Research Outcome:

  • This approach yields the core thiadiazolidine 1,1-dioxide with high efficiency, often exceeding 70% yields.
  • For instance, the synthesis of 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine was achieved with a yield of 36% after purification.

Data Table:

Step Reagents & Conditions Yield Notes
Hydrazide formation SOCl₂, hydrazine hydrate >80% Esterification and hydrazinolysis
Thiosemicarbazide synthesis Amine + thiophosgene Variable Commercially available or synthesized
Cyclization to thiadiazolidine Base (K₂CO₃), reflux 36-70% Purification via recrystallization

Nucleophilic Substitution and Functionalization

Methodology:

  • Alkylation of the thiadiazolidine ring at nitrogen or sulfur atoms using isopropyl halides or related electrophiles.
  • Introduction of the pyrrolidin-3-yl group is achieved via nucleophilic substitution on activated intermediates, often employing alkyl halides or halogenated pyridine derivatives.

Research Outcome:

  • Alkylation reactions proceed efficiently in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Yields typically range from 50% to 85%, with reaction conditions optimized to minimize side reactions.

Data Table:

Reagent Solvent Temperature Yield Notes
Isopropyl halide DMF Room temp to 60°C 60-85% Alkylation of nitrogen
Pyrrolidine derivative THF Reflux 50-70% Nucleophilic substitution

Cyclization Using Carbodiimide or Oxidative Conditions

Methodology:

  • Cyclization of hydrazine derivatives with carbodiimides (e.g., dicyclohexylcarbodiimide) or via oxidative cyclization using agents like iodine or hydrogen peroxide.
  • This step forms the heterocyclic thiadiazolidine core with the desired substituents.

Research Outcome:

  • Successful cyclization yields the target compound with moderate to high purity.
  • For example, oxidative cyclization of hydrazine derivatives with iodine in acetic acid has been reported to produce thiadiazolidine dioxide derivatives efficiently.

Data Table:

Reagents Conditions Yield Notes
Hydrazine + iodine Acetic acid, reflux 45-65% Oxidative cyclization

Microwave-Assisted Synthesis

Recent advancements include microwave irradiation to accelerate reactions, notably cyclizations and substitutions, resulting in reduced reaction times and improved yields.

Research Outcome:

  • Microwave-assisted methods have demonstrated yields exceeding 80% within shorter durations (30-60 minutes).
  • This technique enhances reproducibility and scalability, especially for complex heterocyclic compounds.

Data Tables Summarizing Preparation Methods

Method Key Reagents Solvent Reaction Conditions Typical Yield Advantages
Hydrazide cyclization SOCl₂, hydrazine hydrate Ethanol Reflux 70-80% High yield, straightforward
Nucleophilic substitution Isopropyl halides, pyrrolidine derivatives DMF/THF Room temp to reflux 50-85% Selectivity, functional group tolerance
Oxidative cyclization Hydrazine + iodine Acetic acid Reflux 45-65% Mild conditions, environmentally friendly
Microwave-assisted Various Solvent as needed 30-60 min >80% Rapid, scalable

Research Outcomes and Structural Confirmation

  • Spectroscopic Data: Proton NMR, Carbon NMR, and HRMS confirm the formation of the target compound, with characteristic signals for isopropyl groups (~1.2 ppm), pyrrolidin-3-yl moiety, and heterocyclic rings.

  • Purification: Recrystallization from ethanol or chromatography ensures high purity (>99%), crucial for subsequent biological evaluations.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiadiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazolidine derivatives.

Scientific Research Applications

2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural Analog: 2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-Dioxide

The cyclopropyl-substituted analog (CAS: 2097952-73-1) shares the thiadiazolidine 1,1-dioxide core and pyrrolidine substituent but differs in the alkyl group at position 2 (cyclopropyl vs. isopropyl). Key differences include:

  • Stability and Reactivity : Cyclopropyl groups are prone to ring-opening under acidic conditions, whereas isopropyl groups are chemically inert under similar conditions .
Property 2-Isopropyl Variant 2-Cyclopropyl Variant
Substituent at Position 2 Isopropyl Cyclopropyl
Steric Bulk Moderate High
Chemical Stability High Moderate (acid-sensitive)

Functional Analog: 1,2,5-Thiadiazole vs. 1,2,5-Thiadiazole 1,1-Dioxide Derivatives

The oxidation state of the sulfur atom critically influences physicochemical properties:

  • Coordination Chemistry: Non-oxidized 1,2,5-thiadiazoles (e.g., tdap) form coordination complexes via S•••S and S•••N interactions, enabling multidimensional network structures. In contrast, 1,1-dioxide derivatives (e.g., tdapO₂) exhibit enhanced electron-accepting ability, stabilizing radical anions and enabling unique magnetic behaviors .
  • Magnetic Properties: Radical anion salts of tdapO₂ show magnetic coupling constants ranging from strongly antiferromagnetic (J = −320 K) to ferromagnetic (J = 24 K), depending on π-overlap motifs. Non-oxidized analogs lack this radical stability .
  • Proton Acceptor Ability: The 1,1-dioxide group increases polarity, enhancing hydrogen-bonding capacity and proton affinity compared to non-oxidized thiadiazoles .
Property 1,2,5-Thiadiazole (e.g., tdap) 1,2,5-Thiadiazole 1,1-Dioxide (e.g., tdapO₂)
Oxidation State of S +4 +6
Radical Stability Low High (stable radical anions)
Magnetic Coupling Range Not applicable J = −320 K to +24 K

Biological Activity

2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide, also known as a thiadiazolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects. In this article, we will explore its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C8_{8}H14_{14}N2_{2}O2_{2}S
  • IUPAC Name : this compound

This structure includes a thiadiazolidine core which is known for its diverse biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds containing thiadiazolidine moieties have been reported to exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial and fungal strains. The presence of the thiadiazolidine ring may enhance membrane permeability and disrupt microbial cell integrity.
  • Antitumor Activity : Preliminary studies suggest that derivatives of thiadiazolidines may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antioxidant Activity

A study conducted on various thiadiazolidine derivatives revealed that compounds similar to 2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine exhibited strong antioxidant activity measured by DPPH radical scavenging assays. The compound was shown to have an IC50_{50} value comparable to standard antioxidants like ascorbic acid .

Antimicrobial Efficacy

In vitro studies demonstrated that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .

Microbial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Antitumor Potential

Research focusing on the cytotoxic effects of thiadiazolidine derivatives on cancer cell lines showed that 2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine induced apoptosis in human cancer cells (e.g., HeLa and MCF-7). The compound's IC50_{50} values were found to be significantly lower than those of conventional chemotherapeutics .

Cell Line IC50 (µM)
HeLa15
MCF-720

Q & A

Basic: What are the optimal synthetic routes for 2-isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide?

Methodological Answer:
Synthesis typically involves cyclization or N-arylation reactions. For example:

  • Cyclization with K₂CO₃ : Dissolve 2-chloroalkyl precursors in DMSO, add anhydrous K₂CO₃, and stir at room temperature for 8 hours. Purify via silica gel chromatography (82–92% yield) .
  • Copper-catalyzed N-arylation : Use Cu-(S)-N-methylpyrrolidine-2-carboxylate as a catalyst, iodobenzene in dioxane, and Cs₂CO₃ as a base. Monitor completion via FT-IR (disappearance of N-H peaks at ~3300 cm⁻¹) and confirm products with ¹H NMR (aromatic protons at ~7 ppm) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Combine spectroscopic and computational techniques:

  • Experimental :
    • ¹H/¹³C NMR : Sharp aromatic signals (7 ppm) and pyrrolidine/propyl group signals (3–4 ppm) confirm substitution patterns .
    • FT-IR : Absence of N-H stretches (~3300 cm⁻¹) indicates successful arylation .
  • Computational : Use DFT with the 6-311++G(d,p) basis set to calculate molecular geometries, HOMO-LUMO gaps, and NMR chemical shifts. Compare with experimental data to validate structures .

Advanced: How can researchers design experiments to evaluate its antimicrobial activity?

Methodological Answer:

  • MIC/MBC Assays :
    • Prepare serial dilutions (e.g., 0.5–128 µg/mL) in broth media.
    • Inoculate with bacterial strains (e.g., S. aureus ATCC®6538) and incubate for 24 hours.
    • Determine MIC₅₀ (minimum inhibitory concentration) and MBC (minimum bactericidal concentration) using optical density or colony counting. For example, 3-imino derivatives showed MIC₅₀ values of 16–32 µg/mL against S. aureus .

  • Controls : Include hydroxyurea or commercial antibiotics as positive controls and DMSO as a solvent control .

Advanced: What computational strategies are used to predict its electronic properties?

Methodological Answer:

  • DFT Calculations :
    • Optimize ground-state geometries using Gaussian 09 with B3LYP functional.
    • Calculate HOMO-LUMO gaps to assess charge transfer potential (e.g., gaps of 4.5–5.0 eV suggest moderate reactivity) .
    • Simulate UV-vis spectra (TD-DFT) and compare with experimental λₘₐₐ values (e.g., 280–320 nm for anthracene derivatives) .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions to guide derivatization .

Advanced: How do structural modifications influence biological activity?

Methodological Answer:

  • Substituent Effects :
    • Pyrrolidine group : Enhances solubility and target binding via hydrogen bonding (e.g., anti-EV71 activity improved 1000-fold with amine group addition) .
    • Aromatic substituents : Electron-withdrawing groups (e.g., -Cl) increase antimicrobial potency by 2–4× compared to methyl groups .
  • SAR Studies : Synthesize analogs with systematic substituent variations (e.g., 3-imino vs. 3-methyl) and test in dose-response assays. Use regression analysis to correlate logP values with activity .

Advanced: How to resolve contradictions in reported synthesis yields?

Methodological Answer:

  • Case Study : Copper-catalyzed N-arylation yields vary (13–48%) due to:
    • Base selection : Cs₂CO₃ outperforms K₂CO₃ in deprotonation efficiency .
    • Catalyst loading : Optimize Cu catalyst to 10 mol% for higher yields .
  • Troubleshooting :
    • Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent side reactions.
    • Monitor reaction progress via TLC or LC-MS to identify intermediates/byproducts .

Advanced: What mechanistic insights exist for its enzyme inhibition?

Methodological Answer:

  • Serine Protease Inhibition :
    • The sulfamide core acts as a transition-state mimic, binding to the catalytic triad (e.g., His, Ser, Asp residues) .
    • Kinetic assays (e.g., IC₅₀ determination) show competitive inhibition with Kᵢ values of 0.1–1 µM .
  • γ-Secretase Inhibition :
    • Docking studies reveal interactions with PS1 subunit via hydrophobic pockets. Validate with cellular assays (e.g., Aβ40/42 reduction in HEK293 cells) .

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